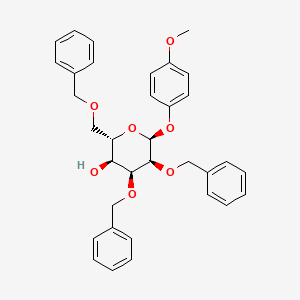
5-Bromo-1,2-diethoxy-3-fluorobenzene
Vue d'ensemble
Description
The compound of interest, 5-Bromo-1,2-diethoxy-3-fluorobenzene, is a halogenated aromatic molecule that contains bromine and fluorine substituents on a benzene ring with additional ethoxy groups. This structure suggests potential reactivity due to the presence of halogens and the possibility of engaging in various organic transformations. The compound's molecular structure implies it could be useful in pharmaceuticals, materials science, or as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related brominated and fluorinated benzene derivatives has been reported in the literature. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation, yielding a compound with high radiochemical purity and specific activity . Another synthesis route for a brominated pyridine derivative involved multiple steps, including regioselective methoxylation and bromination, leading to a carboxylic acid moiety of a dopamine and serotonin receptor antagonist . These methods highlight the versatility of halogenated benzene compounds in synthetic chemistry and their potential as intermediates for more complex molecules.
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been extensively studied using spectroscopic methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These studies provide valuable information on the influence of halogen atoms on the geometry and vibrational modes of the benzene ring, which is relevant for understanding the properties of 5-Bromo-1,2-diethoxy-3-fluorobenzene.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated benzene compounds has been explored in various chemical reactions. For instance, the synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate involved a reaction with benzenesulfonic acid and hydrogen peroxide, demonstrating the potential for forming complex organometallic structures . Additionally, the bromination of methylbenzenes has been studied, providing insights into the factors affecting the reaction and the development of synthetic conditions . These studies are indicative of the types of chemical reactions that 5-Bromo-1,2-diethoxy-3-fluorobenzene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be influenced by the presence of halogen atoms and substituents. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed intermolecular interactions such as C–H⋯F–C hydrogen bonding, which can affect the compound's solid-state properties . Similarly, the crystal structure and molecular conformation of 1-bromo-2, 3, 5, 6-tetramethylbenzene were investigated, showing the impact of bromine substitution on the crystal packing and molecular conformation . These findings can be extrapolated to predict the behavior of 5-Bromo-1,2-diethoxy-3-fluorobenzene in different phases.
Applications De Recherche Scientifique
Electrochemical Properties
5-Bromo-1,2-diethoxy-3-fluorobenzene's derivatives are significant in understanding electrochemical reactions. For instance, a study by Horio et al. (1996) explored the electrochemical fluorination of aromatic compounds, including halobenzenes, in liquid R4NF. mHF. This research provides insights into the electrochemical behavior of halogenated compounds, which is crucial for applications in electrochemical synthesis and analysis (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Synthesis and Pharmaceutical Applications
A study by Daukšas et al. (1994) synthesized a series of new 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzene hydrochlorides and their 5-halogeno derivatives, showing potential for anti-inflammatory properties. This research highlights the pharmaceutical significance of 5-bromo derivatives in developing new anti-inflammatory agents (Daukšas, Gaidelis, Udrenaite, Kuliesius, & Labanauskas, 1994).
Industrial Applications in Synthesis
Yerande et al. (2014) demonstrated the large-scale synthesis of 1,2-diethoxy-3-fluorobenzene, showcasing its utility as a building block in industrial chemical synthesis. Their work emphasizes the compound's role in constructing complex chemical structures for various applications (Yerande, Shendage, Wakchaure, Phadtare, Bhoite, Gangopadhyay, Nagarajan, & Rupp, 2014).
Material Science and Polymer Synthesis
The synthesis and properties of various halogenated compounds, including those related to 5-Bromo-1,2-diethoxy-3-fluorobenzene, are critical in developing new materials and polymers. For example, Uhrich et al. (1992) conducted a study on the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to hyperbranched polymers. This research is vital for advancing material science and polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).
Propriétés
IUPAC Name |
5-bromo-1,2-diethoxy-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-3-13-9-6-7(11)5-8(12)10(9)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIYYPJJHRNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)F)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291817 | |
| Record name | 5-Bromo-1,2-diethoxy-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-diethoxy-3-fluorobenzene | |
CAS RN |
876861-32-4 | |
| Record name | 5-Bromo-1,2-diethoxy-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876861-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-diethoxy-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene](/img/structure/B3030105.png)
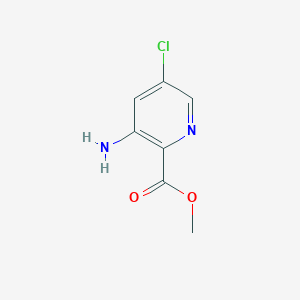
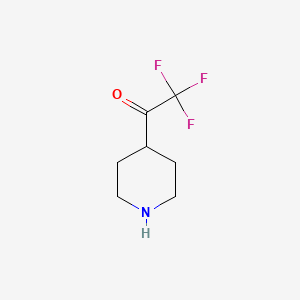

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)
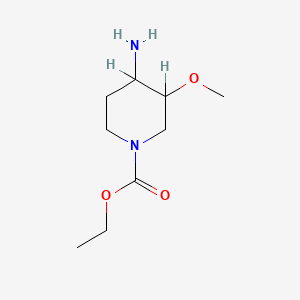
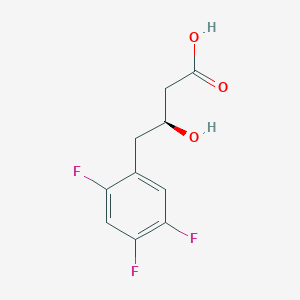

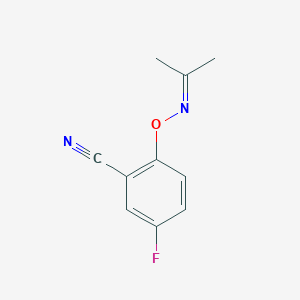
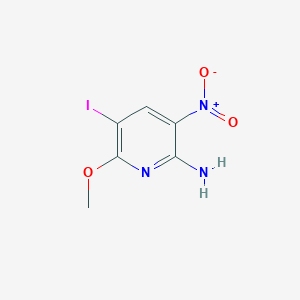
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)

